

Esculentin-2L discovery and isolation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Esculentin-2L

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Peptide Origin and Core Properties

Table 1: Core Characteristics of Esculentin-2CHa and Related Peptides

Feature	Description
Primary Source	Skin secretions of the Chiricahua leopard frog (<i>Lithobates chiricahuensis</i>) and other Ranidae frogs [1] [2].
Typical Isolation Method	Collection of skin secretions (often via norepinephrine stimulation), followed by cDNA library construction from skin tissue, purification via reversed-phase HPLC, and mass spectrometry confirmation [1] [3].
Full-Length Sequence	GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC (37 amino acids) [1] [2].

| **Key Active Fragments** | Esculentin-2CHa(1-30) (C-terminal 7 amino acids removed) [4] [5]. Esculentin-1b(1-18) (N-terminal 18 amino acids of Esculentin-1b) [6]. |

Experimental Protocols for Key Studies

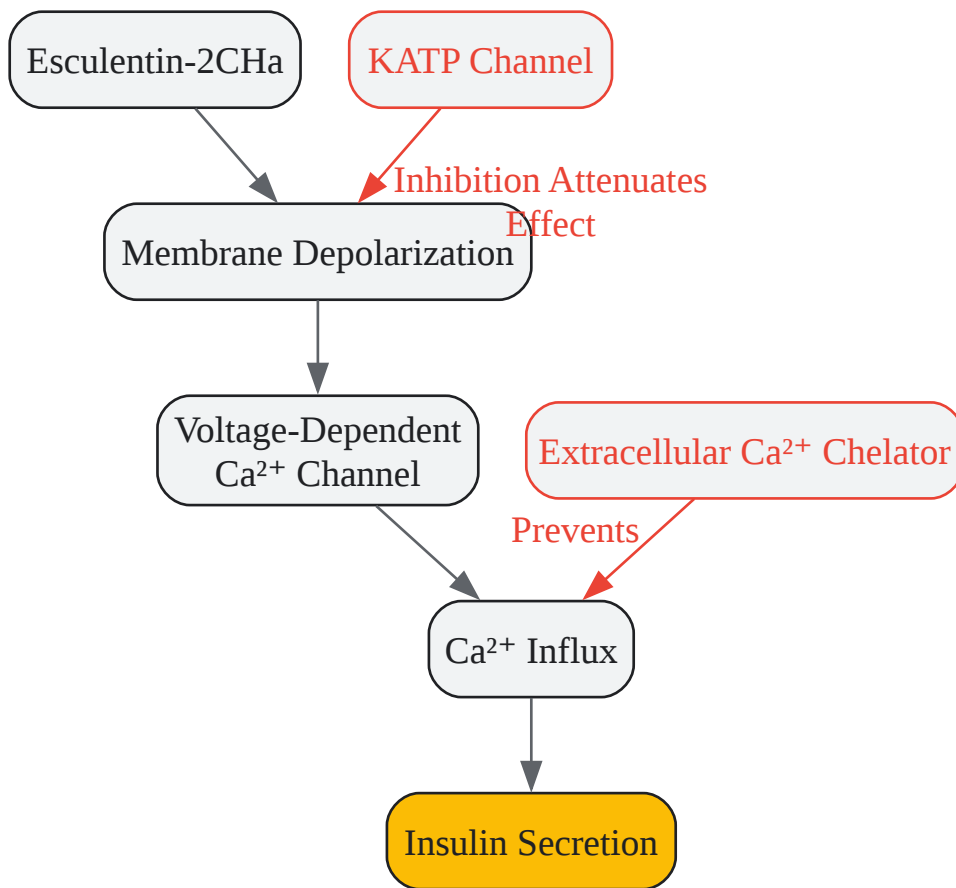
In Vitro Insulin Release Assay

This protocol is used to evaluate the insulinotropic activity of peptides.

- **Cell Line/Islets:** BRIN-BD11 rat clonal pancreatic β -cells or isolated mouse islets [1].
- **Incubation Buffer:** Krebs-Ringer bicarbonate (KRB) buffer [1].
- **Procedure:**
 - Cells or islets are incubated with a range of peptide concentrations (e.g., 1 pM–3 μ M for cells, 0.1 nM–1 μ M for islets) [1].
 - Incubations are performed at 37°C for 20 minutes (cells) or 1 hour (islets) in buffer containing different glucose concentrations (e.g., 1.4 mM, 5.6 mM, 16.7 mM) to assess glucose-dependent effects [1].
 - Aliquots of buffer are retrieved and stored at -20°C [1].
 - Insulin concentration is measured by radioimmunoassay [1].
- **Cytotoxicity Assessment:** In parallel, the release of lactate dehydrogenase (LDH) is measured using a cytotoxicity assay kit to ensure plasma membrane integrity [1].

Mechanisms of Insulin Secretion

The following diagram illustrates the mechanism by which Esculentin-2CHa stimulates insulin secretion from pancreatic β -cells.



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Mechanism of Esculentin-2CHa-induced insulin secretion in β -cells [1]

In Vivo Efficacy Study in Mouse Model

This protocol assesses the anti-diabetic effects in a whole organism.

- **Animal Model:** High-fat diet (HFD)-fed NIH Swiss mice (a model of obesity, glucose intolerance, and insulin resistance) [1] [4].
- **Peptide Administration:**
 - **Acute Study:** A single dose (e.g., 75 nmol/kg body weight) is administered, followed by glucose tolerance tests and insulin measurement [1].
 - **Chronic Study:** Peptides (e.g., [L28K]Esculentin-2CHa or Esculentin-2CHa(1-30) analogues) are administered twice daily via intraperitoneal injection for 28 days [1] [4].
- **Key Readouts:**
 - **Glucose Metabolism:** Plasma glucose and insulin levels (fasting and non-fasting), oral/intraperitoneal glucose tolerance, insulin sensitivity, HbA1c [1] [4].

- **Systemic Effects:** Body weight, food intake, body composition, plasma lipid profiles (triglycerides, cholesterol), and toxicity markers (liver enzymes) [1] [4].
- **Islet Analysis:** Post-study, islets are isolated to assess secretory function and for morphometric analysis of β -cell and α -cell mass [1] [4].

Summary of Key Biological Activities

Table 2: Documentated Therapeutic Potentials of Esculentin Peptides

Application	Key Findings & Peptide Variants	Proposed Mechanism of Action
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| **Anti-Diabetic Effects** | - **Esculentin-2CHa:** Stimulates insulin secretion from BRIN-BD11 cells at >0.3 nM [1].

- **[L28K] analogue:** More potent; enhances glucose tolerance and insulin secretion in HFD mice [1].
- **Esculentin-2CHa(1-30) & analogues:** Twice-daily admin for 28 days improves glucose tolerance, insulin sensitivity, and lipid profiles in HFD mice [4]. | Membrane depolarization, increased intracellular Ca^{2+} , KATP-independent pathway [1]. | | **Anti-Microbial Activity** | - **Esculentin-1PN:** Effective against Gram- and Gram+ bacteria (e.g., *E. coli*, *V. anguillarum*) [3].
- **Esculentin-1b(1-18):** Rapidly kills *E. coli* by disrupting outer and inner membranes [6].
- **C-terminally amidated Esculentin-2 HYba:** 10-fold lower MIC against fish pathogens, faster killing [7]. | Disruption of bacterial cell membrane integrity; hydrolysis of genomic DNA [3] [6]. | | **Immunomodulation** | - **Esculentin-1PN:** Enhances respiratory burst and upregulates pro-inflammatory cytokines (TNF- α , IL-1 β) in RAW264.7 macrophage cells [3].
- **Esculentin-2CHa:** Stimulates production of anti-inflammatory cytokine IL-10 in mouse lymphoid cells [1] [2]. | Modulation of immune cell activity and cytokine production [1] [3]. | | **Neuroprotection** | - **Esculentin-2CHa(GA30):** Mitigates copper-induced oxidative stress and locomotor deficits in *Drosophila melanogaster* [5]. | Reduces oxidative stress markers; inhibits acetylcholinesterase and monoamine oxidase activities [5]. | | **Anti-NAFLD & Drug Delivery** | - **ESC-ABD-AuNPs:** Fusion protein-coated gold nanoparticles show extended half-life (28.3 h); reduce blood glucose and liver fat accumulation in NAFLD mouse model [8]. | Improved pharmacokinetics and targeted delivery to the liver [8]. |

Critical Considerations for Research and Development

- **Cationicity and Stability:** Analogues with increased positive charge (e.g., [L28K], [D20K, D27K]) often show enhanced potency and efficacy [1]. C-terminal amidation can also improve antimicrobial activity and kinetics [7].
- **Truncated Analogues:** Shorter, stable fragments like Esculentin-2CHa(1-30) and Esculentin-1b(1-18) retain significant biological activity while offering a more feasible platform for drug development and modification [4] [6].
- **Delivery Platforms:** The native peptide has a short half-life, requiring frequent administration. Advanced delivery systems, such as albumin-binding fusion proteins and gold nanoparticles, are being explored to overcome this limitation for chronic disease treatment [8].

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